2-(4-(Benzyloxy)-3-nitrophenyl)oxirane
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane and related compounds involves the reaction of trans-3-phenylglycidic esters with various nucleophiles, where the reactivity and stereoselectivity of the oxirane ring opening are significantly influenced by the substituents on the benzene ring. Lewis acids, especially tin compounds, have been found to be effective catalysts for facilitating the cis-opening of the oxirane ring, producing key intermediates for further synthesis (Hashiyama, Inoue, Konda, & Takeda, 1984).
Molecular Structure Analysis
The molecular structure of 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane has been detailed through crystallographic studies, revealing distinct spatial arrangements that minimize steric hindrance and allow for specific intermolecular interactions. For instance, the nitrophenyl and benzyloxy groups in related compounds are inclined at specific angles to diminish steric interactions, showcasing the compound's structural complexity and the potential for diverse chemical behavior (Mohan, Ravikumar, Vittal, & Gido, 1994).
Chemical Reactions and Properties
The chemical reactivity of 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane is highlighted by its interactions with nucleophiles and participation in various chemical reactions. These reactions are pivotal for synthesizing complex organic molecules, including pharmaceuticals and ligands for catalysis. The presence of both electron-donating and electron-withdrawing groups within its structure plays a crucial role in its reactivity and the stereoselectivity of the reactions it undergoes (Nakamura, Uchiyama, & Ohwada, 2003).
Scientific Research Applications
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- Oxirane rings are found in bioactive steroids and related isoprenoid lipids . These compounds are derived from fungi, fungal endophytes, plants, algae, and marine invertebrates .
- They have been observed to have strong anti-inflammatory, antineoplastic, antiproliferative, anti-hypercholesterolemic, antiparkinsonian, diuretic, anti-eczematic, anti-psoriatic, and various other activities .
- The methods of application or experimental procedures involve in vivo and in vitro studies and the utilization of the QSAR method .
- The outcomes of these studies contribute to the fields of pharmacology and medicine by providing insights into the biological activity and structural diversity of steroids and related isoprenoid lipids .
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- The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
- The synthesis of new oxetane derivatives has been driven by these applications .
- The methods of application involve the synthesis of oxetane derivatives by intramolecular cyclization through C-C bond formation, [2+2] and formal [2+2] cycloadditions, and synthesis of oxetane derivatives from oxetane-containing building blocks .
- The outcomes of these studies contribute to the development of new drugs and therapeutic agents .
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- Oxiranes are used in the production of various types of polymers, including epoxy resins .
- The methods of application involve the reaction of oxiranes with amines, anhydrides, or phenols to produce epoxy resins .
- The outcomes of these studies contribute to the development of new materials with a wide range of applications, including coatings, adhesives, and composites .
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- Oxiranes are used as intermediates in organic synthesis due to their reactivity .
- The methods of application involve the ring-opening of oxiranes by nucleophiles, which allows for the synthesis of a wide range of compounds .
- The outcomes of these studies contribute to the synthesis of complex organic molecules .
-
- Oxiranes are used in drug discovery as they can be used to modify the physicochemical properties of drug molecules .
- The methods of application involve the incorporation of oxirane rings into drug molecules to improve their stability, solubility, or bioavailability .
- The outcomes of these studies contribute to the development of new drugs and therapeutic agents .
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- Oxiranes are used in environmental science as they can react with pollutants to neutralize them .
- The methods of application involve the use of oxiranes in processes such as the oxidation of sulfur dioxide to sulfur trioxide .
- The outcomes of these studies contribute to the development of new methods for pollution control .
properties
IUPAC Name |
2-(3-nitro-4-phenylmethoxyphenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-16(18)13-8-12(15-10-20-15)6-7-14(13)19-9-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGUBMMGIJLRHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449787 | |
Record name | 2-[4-(Benzyloxy)-3-nitrophenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Benzyloxy)-3-nitrophenyl)oxirane | |
CAS RN |
51582-41-3 | |
Record name | 2-[3-Nitro-4-(phenylmethoxy)phenyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51582-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Benzyloxy)-3-nitrophenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxirane, 2-[3-nitro-4-(phenylmethoxy)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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